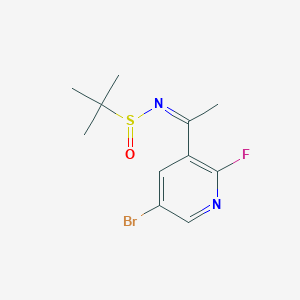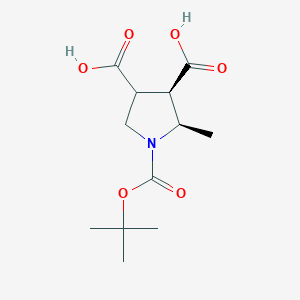
Rel-(2R,3R)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-3,4-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-(2R,3R)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-3,4-dicarboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in organic chemistry due to its unique structure and reactivity, particularly in the synthesis of complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale flow microreactor systems to ensure consistency and efficiency. The use of these systems allows for better control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Rel-(2R,3R)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-3,4-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
科学的研究の応用
Rel-(2R,3R)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-3,4-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals
作用機序
The mechanism of action of Rel-(2R,3R)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-3,4-dicarboxylic acid involves its interaction with specific molecular targets. The Boc group can be selectively removed under acidic conditions, revealing reactive sites that can participate in further chemical transformations. This selective deprotection is crucial in multi-step synthesis processes, allowing for the sequential construction of complex molecules .
類似化合物との比較
Rel-(2R,3R)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-3,4-dicarboxylic acid can be compared to other Boc-protected amino acids and derivatives. Similar compounds include:
N-Boc-L-proline: Another Boc-protected amino acid used in peptide synthesis.
N-Boc-L-lysine: Used in the synthesis of peptides and proteins.
N-Boc-L-phenylalanine: Commonly used in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its specific structure, which offers distinct reactivity patterns and applications in various fields of research .
特性
分子式 |
C12H19NO6 |
|---|---|
分子量 |
273.28 g/mol |
IUPAC名 |
(2R,3R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3,4-dicarboxylic acid |
InChI |
InChI=1S/C12H19NO6/c1-6-8(10(16)17)7(9(14)15)5-13(6)11(18)19-12(2,3)4/h6-8H,5H2,1-4H3,(H,14,15)(H,16,17)/t6-,7?,8+/m1/s1 |
InChIキー |
BZPYWCOIPDEMJS-QUFPSDLASA-N |
異性体SMILES |
C[C@@H]1[C@@H](C(CN1C(=O)OC(C)(C)C)C(=O)O)C(=O)O |
正規SMILES |
CC1C(C(CN1C(=O)OC(C)(C)C)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


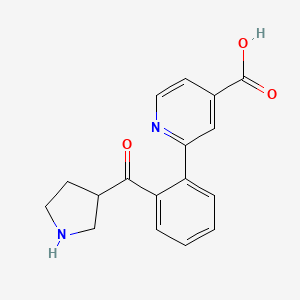

![[1-Benzyl-4-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)-2,5-dioxopyrrolidin-3-yl] benzoate](/img/structure/B12855268.png)
![4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12855275.png)
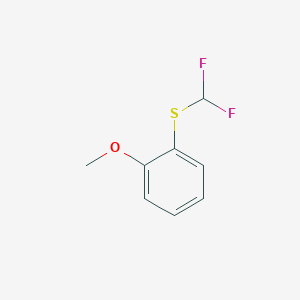
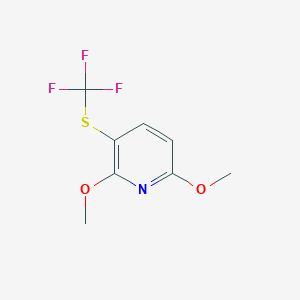
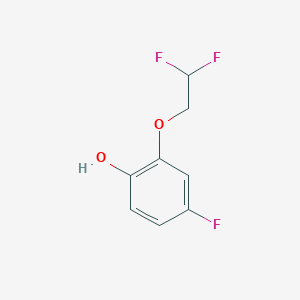
![7-Fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12855304.png)


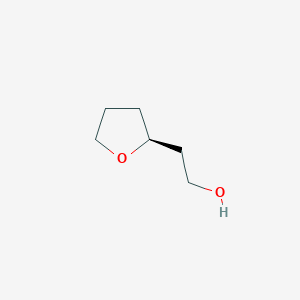
![3-Isopropyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B12855336.png)

